3-(3-Chloro-4-methoxyphenyl)propanoic acid
CAS No.: 1857-56-3
Cat. No.: VC21205346
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1857-56-3 |
---|---|
Molecular Formula | C10H11ClO3 |
Molecular Weight | 214.64 g/mol |
IUPAC Name | 3-(3-chloro-4-methoxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Standard InChI Key | MAYOFTZUJPQKET-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCC(=O)O)Cl |
Canonical SMILES | COC1=C(C=C(C=C1)CCC(=O)O)Cl |
Introduction
Chemical Structure and Properties
3-(3-Chloro-4-methoxyphenyl)propanoic acid belongs to the class of phenylpropanoic acids with halogen substitution. It possesses a three-carbon chain terminated by a carboxylic acid group, attached to a phenyl ring with chloro and methoxy substituents at positions 3 and 4, respectively.
Basic Chemical Information
Property | Value |
---|---|
Chemical Formula | C₁₀H₁₁ClO₃ |
Molecular Weight | 214.64-214.65 g/mol |
CAS Number | 1857-56-3 |
IUPAC Name | 3-(3-chloro-4-methoxyphenyl)propanoic acid |
Synonyms | 3-(3-Chloro-4-methoxyphenyl)propionic acid |
InChIKey | MAYOFTZUJPQKET-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CCC(=O)O)Cl |
Table 1: Chemical identifiers and basic properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
Physical and Chemical Properties
The compound exists as a solid at room temperature with specific physical properties that influence its handling, storage, and applications.
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 115-119°C |
Boiling Point | 346.5°C at 760 mmHg |
Appearance | White to off-white solid |
Functional Groups | Carboxylic acid, chloro, methoxy |
Solubility | Soluble in organic solvents |
Storage Conditions | Room temperature, dry and sealed |
Table 2: Physical and chemical properties of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
The presence of the carboxylic acid group confers acidic properties to the molecule, while the methoxy group provides electron-donating effects and the chloro substituent contributes electron-withdrawing properties. This combination of functional groups creates a unique electronic distribution that contributes to its chemical reactivity and potential biological interactions .
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques. Mass spectrometry data indicates several typical adducts with characteristic m/z values and predicted collision cross-section measurements.
Mass Spectrometry Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 215.04695 | 142.2 |
[M+Na]⁺ | 237.02889 | 155.3 |
[M+NH₄]⁺ | 232.07349 | 150.1 |
[M+K]⁺ | 253.00283 | 149.2 |
[M-H]⁻ | 213.03239 | 143.2 |
[M+Na-2H]⁻ | 235.01434 | 148.0 |
[M]⁺ | 214.03912 | 144.5 |
[M]⁻ | 214.04022 | 144.5 |
Table 3: Predicted mass spectrometry parameters for 3-(3-Chloro-4-methoxyphenyl)propanoic acid
These spectroscopic data are valuable for analytical identification and purity assessment of the compound in research and quality control contexts.
Synthesis and Preparation
The synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoic acid typically involves several organic chemistry reaction pathways. While the search results don't provide a direct synthesis route for this specific compound, analogous synthetic routes for similar phenylpropanoic acids can be inferred.
Applications in Research and Industry
Pharmaceutical Synthesis
3-(3-Chloro-4-methoxyphenyl)propanoic acid serves as a valuable intermediate in the pharmaceutical industry, particularly in the synthesis of compounds targeting inflammatory and cardiovascular diseases. Its structure allows it to be incorporated into molecules that modulate various biological pathways .
The compound's unique substitution pattern makes it particularly useful as a building block in medicinal chemistry. The chloro and methoxy substituents on the aromatic ring can enhance certain drug-like properties such as lipophilicity, metabolic stability, and receptor binding .
Research Applications
In research settings, the compound is used for:
-
Structure-activity relationship (SAR) studies
-
Development of novel therapeutic agents
-
Investigation of biological pathways related to inflammation
-
Exploration of potential drug candidates with improved efficacy and safety profiles
As noted in research literature, compounds with similar structural features have been investigated for various therapeutic applications, suggesting that 3-(3-Chloro-4-methoxyphenyl)propanoic acid may have untapped potential in drug discovery efforts .
Biological Activity
While specific biological activity data for 3-(3-Chloro-4-methoxyphenyl)propanoic acid is limited in the provided search results, structurally related compounds have demonstrated biological effects worth noting.
Comparison with Similar Compounds
Several structurally related compounds share similarities with 3-(3-Chloro-4-methoxyphenyl)propanoic acid but differ in specific substitution patterns or functional groups.
Structural Analogs
Compound | CAS Number | Key Differences |
---|---|---|
3-(3-fluoro-4-methoxyphenyl)propionic acid | 69888-90-0 | Contains fluoro instead of chloro substituent |
3-(3-Chloro-4-methoxyphenyl)propan-1-ol | Not specified | Alcohol instead of carboxylic acid terminal group |
3-[(3-Chloro-4-methoxyphenyl)amino]propanoic acid | 1040074-23-4 | Contains an amino linker between phenyl and propanoic acid |
3-(3-Chloro-4-methoxybenzenesulfonyl)propanoic acid | 1017225-49-8 | Contains a sulfonyl group instead of direct attachment |
Table 4: Structural analogs of 3-(3-Chloro-4-methoxyphenyl)propanoic acid
These structural variations can significantly impact the physicochemical properties, biological activities, and applications of the compounds. For instance, the replacement of chlorine with fluorine in 3-(3-fluoro-4-methoxyphenyl)propionic acid may alter its metabolic stability and receptor binding properties .
Safety Parameter | Information |
---|---|
Hazard Classification | Acute Tox. 4 Oral |
GHS Pictogram | GHS07 |
Signal Word | Warning |
Hazard Codes | H302 |
Precautionary Codes | P264, P270, P301+P312, P501 |
Storage Class | 11 - Combustible Solids |
Required PPE | Dust mask type N95 (US), eye shields, face shields, gloves |
WGK Germany | WGK 3 |
Table 5: Safety information for 3-(3-Chloro-4-methoxyphenyl)propanoic acid
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume